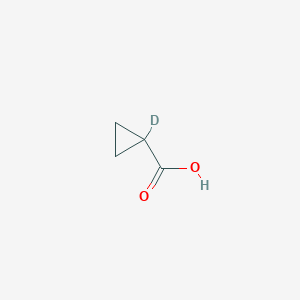
n1-(2-aminoethyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n1-(2-aminoethyl)benzene-1,4-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 4-aminophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n1-(2-aminoethyl)benzene-1,4-diamine can be synthesized through the monoacylation of ethylenediamine. One efficient method involves the use of N-acylbenzotriazoles in n-butanol, which allows for the selective acylation of one amino group while keeping the other free . This method is advantageous due to its simple conditions, short reaction times, and high yields (69-94%).
Industrial Production Methods
Industrial production of ethylenediamine, N-(4-aminophenyl)- typically involves the reaction of ethylenediamine with 4-nitroaniline, followed by reduction of the nitro group to an amino group. This process can be carried out under high pressure and temperature conditions to ensure complete conversion and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
n1-(2-aminoethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Amines.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
n1-(2-aminoethyl)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethylenediamine, N-(4-aminophenyl)- involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups.
4-Aminobiphenyl: Contains a biphenyl structure with an amino group.
Phenylenediamine: Contains two amino groups attached to a benzene ring.
Uniqueness
n1-(2-aminoethyl)benzene-1,4-diamine is unique due to the presence of both ethylenediamine and 4-aminophenyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
19201-32-2 |
|---|---|
Molekularformel |
C8H13N3 |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-N-(2-aminoethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |
InChI-Schlüssel |
TVARKMCEMIFLIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NCCN |
Kanonische SMILES |
C1=CC(=CC=C1N)NCCN |
Key on ui other cas no. |
19201-32-2 |
Synonyme |
N-(2-Aminoethyl)-1,4-benzenediamine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)
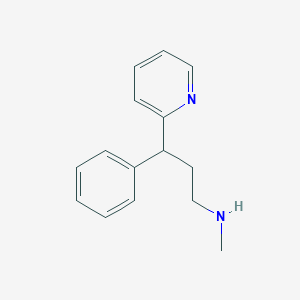
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
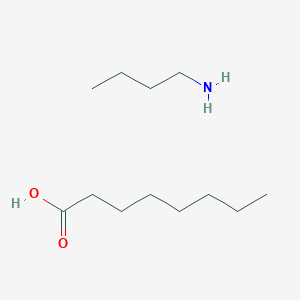
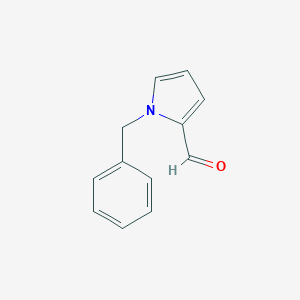
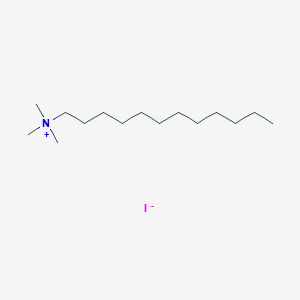

![3,3'-[BUTANE-1,4-DIYLBIS(OXY)]BISPROPIONONITRILE](/img/structure/B102123.png)
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

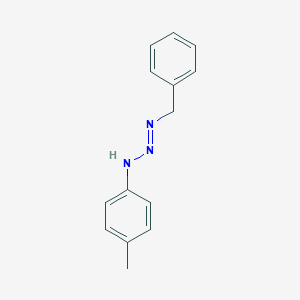
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
